molecular formula C19H17N5O2S B2956761 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 891129-12-7

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No. B2956761
M. Wt: 379.44
InChI Key: BOQXICJNHGXYFI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a [1,2,4]triazolo[4,3-a]pyrimidine core, which is a fused ring system containing nitrogen atoms. This type of structure is often found in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry after its synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of the [1,2,4]triazolo[4,3-a]pyrimidine core could potentially affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

This chemical has been studied for its potential in the synthesis of novel heterocyclic systems. Research by Osyanin et al. (2012) discusses the use of condensed 1,2,4-triazoles, similar in structure to our compound of interest, in the synthesis of new heterocyclic systems, highlighting its role in the development of tranquilizers, fungicides, antihistamines, and antihypertensive preparations (Osyanin, Osipov, & Klimochkin, 2012).

Potential in Medicinal Chemistry

The compound's structure is closely related to various derivatives that have been investigated for their medicinal properties. Hassneen and Abdallah (2003) explored pyridino[2,3-d]pyrimidin-4-one and pyridino[2,3-d]triazolino[4,5-a]pyrimidine derivatives, which show similarities to our compound, for potential medicinal applications (Hassneen & Abdallah, 2003).

Herbicidal and Insecticidal Applications

Compounds with structures similar to 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide have been researched for agricultural applications. For instance, Yang et al. (2001) synthesized 1,2,4-triazolo[1,5-a]pyrimidine derivatives with herbicidal activity, suggesting potential agricultural uses for similar compounds (Yang, Xu, & Lu, 2001). Additionally, Fadda et al. (2017) explored the insecticidal properties of related heterocycles, which could indicate similar uses for our compound (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Anti-HIV Activity

Research into similar naphthalene derivatives for medical applications includes studies on anti-HIV activity. Hamad et al. (2010) synthesized a series of naphthalene derivatives showing inhibitory activity against HIV, which could suggest potential research avenues for similar compounds (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).

Structural Analysis

Structural analysis of similar compounds has been conducted to understand their properties better. Subasri et al. (2017) analyzed the crystal structures of related compounds, providing insights into the molecular geometry and potential interactions (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-11-12(2)24-18(21-17(11)26)22-23-19(24)27-10-16(25)20-15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,10H2,1-2H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQXICJNHGXYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide

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